rac-(1R,2R)-2-(4-methyloxan-4-yl)cyclopropane-1-carboxylicacid,trans
Description
rac-(1R,2R)-2-(4-methyloxan-4-yl)cyclopropane-1-carboxylic acid, trans (CAS: 1368374-60-0) is a cyclopropane derivative featuring a 4-methyltetrahydropyran-4-yl substituent at the 2-position and a carboxylic acid group at the 1-position. The "trans" configuration indicates that these substituents are oriented on opposite sides of the cyclopropane ring. The racemic nature of the compound implies an equimolar mixture of enantiomers. This compound is cataloged as a building block for medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
(1R,2R)-2-(4-methyloxan-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c1-10(2-4-13-5-3-10)8-6-7(8)9(11)12/h7-8H,2-6H2,1H3,(H,11,12)/t7-,8-/m1/s1 |
InChI Key |
QALRLFIUTUKDOP-HTQZYQBOSA-N |
Isomeric SMILES |
CC1(CCOCC1)[C@@H]2C[C@H]2C(=O)O |
Canonical SMILES |
CC1(CCOCC1)C2CC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(4-methyloxan-4-yl)cyclopropane-1-carboxylicacid,trans typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Methyloxan Group: The methyloxan group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the methyloxan moiety.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable precursor is reacted with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-(4-methyloxan-4-yl)cyclopropane-1-carboxylicacid,trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methyloxan group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or aldehydes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving cyclopropane-containing compounds.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(4-methyloxan-4-yl)cyclopropane-1-carboxylicacid,trans would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Electron-withdrawing groups (e.g., CF₃, F) lower pKa values, enhancing acidity and metal-binding capacity, which is critical in enzyme inhibitor design .
Applications in Drug Discovery :
- Fluorinated derivatives (e.g., 4-fluorophenyl and CF₃ analogs) are prioritized in CNS drug development due to their blood-brain barrier permeability .
- Heterocyclic variants (e.g., furan-3-yl) are explored for targeting GPCRs and ion channels .
Synthetic Challenges :
- Several analogs, such as the 2,6-dichlorophenyl and 3-bromo-4-chlorophenyl derivatives, are listed as discontinued, suggesting synthetic complexity or instability .
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